Ethylene glycol diglycidyl ether Ethylene glycol diglycidyl ether
Brand Name: Vulcanchem
CAS No.: 2224-15-9
VCID: VC20751109
InChI: InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2
SMILES: C1C(O1)COCCOCC2CO2
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol

Ethylene glycol diglycidyl ether

CAS No.: 2224-15-9

Cat. No.: VC20751109

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Ethylene glycol diglycidyl ether - 2224-15-9

Specification

CAS No. 2224-15-9
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
IUPAC Name 2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane
Standard InChI InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2
Standard InChI Key AOBIOSPNXBMOAT-UHFFFAOYSA-N
SMILES C1C(O1)COCCOCC2CO2
Canonical SMILES C1C(O1)COCCOCC2CO2

Introduction

Physical and Chemical Properties

Ethylene glycol diglycidyl ether possesses specific physical and chemical characteristics that determine its behavior in various applications and environmental conditions. Understanding these properties is essential for its proper handling, storage, and utilization in research and industrial settings.

Physical Properties

The physical properties of ethylene glycol diglycidyl ether are summarized in the following table:

PropertyValue
Molecular FormulaC₈H₁₄O₄
Molecular Weight174.22 g/mol
Physical StateLiquid
Density1.190 g/ml
Boiling Point112.00°C (at 4.50 mmHg)
Flash Point157.00°C

These physical properties indicate that ethylene glycol diglycidyl ether is a moderately heavy liquid with a relatively high boiling point under reduced pressure . The density value of 1.190 g/ml suggests that it is denser than water, which is a common characteristic of many glycol derivatives .

Chemical Reactivity

Ethylene glycol diglycidyl ether's chemical reactivity is primarily attributed to its epoxide groups, which readily undergo ring-opening reactions with nucleophiles. This reactivity makes it particularly useful as a cross-linking agent. Research has shown that EGDE can react with various functional groups, including:

  • Sulfhydryl groups (preferentially at pH 7.5)

  • ε-amino groups (increasingly reactive as pH increases from 7.5 to 9.5)

This pH-dependent reactivity profile allows for selective targeting of specific functional groups in proteins and other biomolecules . The compound's ability to form covalent bonds with these groups enables it to create stable cross-links between polymer chains or protein molecules, resulting in modified materials with enhanced properties.

Applications of Ethylene Glycol Diglycidyl Ether

Ethylene glycol diglycidyl ether finds extensive use across various industries due to its cross-linking capabilities. Its applications span from pharmaceutical formulations to biomaterial development and protein modification.

As a Cross-linking Agent

One of the primary applications of ethylene glycol diglycidyl ether is as a cross-linking agent for polymers containing hydroxyl, amine, and carboxyl groups . This property makes it valuable in the development of various materials with enhanced structural integrity and modified physical properties. The compound's ability to form stable covalent bonds between polymer chains results in materials with improved mechanical strength, thermal stability, and resistance to chemical degradation.

Biomaterial Applications

In the biomaterial sector, ethylene glycol diglycidyl ether serves as a cross-linker for various biopolymers, particularly in the development of hydrogels and other biocompatible materials. Research has demonstrated its utility in creating injectable hyaluronic acid (HA)-based hydrogels, which are employed to improve soft-tissue deficits in the skin . These materials have found applications in tissue engineering, wound healing, and cosmetic procedures.

The compound has also been used to develop cross-linked hyaluronic acid fillers for facial rejuvenation and aesthetic enhancement following facial reconstructive surgery . These applications highlight the compound's value in creating biocompatible materials with desired physical and biological properties.

Protein Cross-linking

Ethylene glycol diglycidyl ether has been studied as an alternative to glutaraldehyde for protein cross-linking. Research conducted by Lu Xiuling et al. demonstrated its effectiveness in cross-linking bovine hemoglobin without significantly impairing its biological activity . The study revealed that by controlling the pH and other reaction conditions, both intra- and inter-molecularly cross-linked products with narrow size distribution could be obtained.

The results showed that the intermolecularly cross-linked hemoglobin consisted of 74.7% dimeric hemoglobin (weight-average molecular weight of 146 kDa), 18.9% trimeric hemoglobin (228 kDa), and 6.4% oligomer with four to six hemoglobin units (375 kDa) . This precise control over the cross-linking reaction makes ethylene glycol diglycidyl ether a valuable tool in protein engineering and biomaterial development.

Research Findings and Recent Developments

Scientific research on ethylene glycol diglycidyl ether continues to expand our understanding of its properties, applications, and potential risks. Several noteworthy studies have contributed valuable insights into various aspects of this compound.

Protein Cross-linking Mechanism

Research published in the Journal of Chemical Technology and Biotechnology investigated the mechanism of protein cross-linking by ethylene glycol diglycidyl ether, using hemoglobin as a model protein . The study revealed that the cross-linking reaction is pH-dependent, with the compound preferentially reacting with sulfhydryl groups at pH 7.5 and increasingly targeting ε-amino groups as the pH increases from 7.5 to 9.5.

This research demonstrated that by controlling reaction conditions, different cross-linked products could be obtained with specific molecular characteristics. The intramolecularly cross-linked product constituted approximately 90% of the reaction mixture under certain conditions, while the intermolecularly cross-linked hemoglobin exhibited a defined distribution of dimeric, trimeric, and oligomeric forms .

The study also assessed the functional properties of the cross-linked hemoglobin, finding that while the cross-linking altered the oxygen affinity (P₅₀) and the Hill coefficient, these parameters remained within the acceptable range for hemoglobin-based red cell substitutes . This suggests that ethylene glycol diglycidyl ether can modify protein structure without severely compromising functional properties, making it a valuable tool for protein engineering.

Toxicological Assessment

A comprehensive toxicological assessment of poly(ethylene glycol) diglycidyl ether following subcutaneous administration in mice provided valuable insights into its safety profile . The study established dose-response relationships for various toxicological endpoints, including body weight variation, feed intake, and histopathological changes.

The research findings indicated that while high doses (40,000 μg/mouse) caused severe toxicity, lower doses showed more localized effects primarily at the injection site. The study established that doses above 10,000 μg/mouse caused subcutaneous toxicity with ulceration, but no toxicity was observed in other organs . This research provides important guidance for determining safe dosage ranges for applications involving subcutaneous administration of the compound.

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